S-5751

描述

Overview of Prostaglandin (B15479496) D2 Receptor Signaling in Allergic Pathophysiology

Prostaglandin D2 is predominantly synthesized and released by activated mast cells, key effector cells in allergic reactions, although it is also produced by other immune cells such as Th2 lymphocytes and dendritic cells. wikipedia.orgumich.edukaist.ac.krzhanggroup.org Elevated concentrations of PGD2 are consistently detected at sites of allergic inflammation. wikipedia.orgzhanggroup.org PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. wikipedia.orgumich.eduzhanggroup.orgumich.educiteab.com

The DP1 receptor is coupled to Gαs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgwikipedia.org DP1 receptors are expressed on various cell types, including vascular smooth muscle cells, platelets, eosinophils, and dendritic cells. wikipedia.orgzhanggroup.org In contrast, the CRTH2 (DP2) receptor is primarily expressed on immune cells central to allergic inflammation, such as Th2 lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). wikipedia.orgzhanggroup.orglipidmaps.orgzhanggroup.org CRTH2 activation is known to mediate the chemotaxis of these inflammatory cells in response to PGD2. wikipedia.org

The interplay between DP1 and CRTH2 signaling contributes to the initiation and perpetuation of the allergic response. wikipedia.orgumich.edu During the sensitization phase, DP1 activation may influence the polarization of naive T helper cells towards a Th2 phenotype, potentially by inhibiting the production of interleukin-12 (B1171171) by dendritic cells. wikipedia.orgzhanggroup.org Upon re-exposure to allergens in sensitized individuals, DP1 activation may contribute to sustained changes in blood flow in the affected tissues. wikipedia.org While CRTH2 is largely associated with pro-inflammatory effects in the context of allergic inflammation, particularly through the recruitment and activation of eosinophils and Th2 cells, the role of DP1 is more nuanced and can be complex. wikipedia.org Notably, DP1 activation has been implicated in mediating vasodilation and has been linked to increased mucus production and airway hyperreactivity in preclinical models. citeab.commpg.de Research has also shown that PGD2 can induce the expression of MUC5B, a major airway mucin, in nasal epithelial cells via the DP1 receptor. cenmed.com Furthermore, studies in guinea pigs have demonstrated that PGD2 can trigger cough and activate airway sensory nerves through DP1 activation. uni.lu

Rationale for Prostanoid DP1 Receptor Antagonism as a Therapeutic Strategy in Allergic Diseases

The involvement of the DP1 receptor in various aspects of allergic pathophysiology provides a compelling rationale for exploring DP1 receptor antagonism as a therapeutic strategy for allergic diseases. Preclinical research using selective DP1 antagonists, including S-5751, has provided evidence supporting this approach.

Studies have shown that stimulating the DP1 receptor contributes to allergic responses, suggesting that blocking this receptor could offer therapeutic benefits. cenmed.com In animal models of allergic rhinitis and asthma, DP1 antagonists have demonstrated suppressive effects on key features of these conditions. cenmed.com

Specific research findings with this compound highlight its potential in mitigating allergic inflammation:

| Study Model | Allergen Challenge | Observed Effect of this compound | Reference |

| Allergic guinea pig | Allergen | Reduced airway inflammation (compared to enhancement) | wikipedia.org |

| Sensitized guinea pig (nasal) | Allergen | Inhibited early phase increase in nasal pressure (nasal blockage) | wikipedia.orgmpg.de |

| Sensitized guinea pig (nasal) | PGD2 | Completely inhibited PGD2-induced nasal congestion | mpg.de |

| Sensitized guinea pig (nasal) | Histamine (B1213489)/U-46619 | Inhibited nasal hyperresponsiveness to histamine and U-46619 after antigen sensitization | cenmed.com |

| OVA-induced allergic rhinitis (guinea pig) | OVA | Suppressed OVA-induced nasal congestion | mpg.de |

| OVA-induced pulmonary inflammation (rat) | OVA | Diminished bronchial hyperresponsiveness and immune cell infiltration | lipidmaps.org |

| Guinea pig model of allergic airway inflammation | Antigen | Reduced antigen-induced nasal blockage, plasma exudation, and inflammatory cell infiltration | lipidmaps.orguni.lu |

| Human nasal epithelial cells (in vitro) | PGD2 | Inhibited PGD2-induced MUC5B expression | cenmed.com |

The research conducted with this compound and other DP1 antagonists has provided crucial insights into the specific functions of the DP1 receptor in allergic pathophysiology, supporting the rationale for targeting this receptor as a potential therapeutic approach for allergic diseases.

Structure

3D Structure

属性

IUPAC Name |

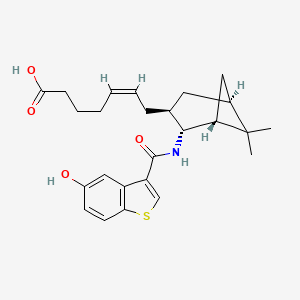

(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHFWFKSIYJEK-MFJOXFORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209268-36-0 | |

| Record name | S-5751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-5751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of S 5751

In Vitro Affinity and Selectivity for Prostanoid DP1 Receptors

In vitro studies have investigated the binding characteristics of S-5751 to prostanoid receptors, demonstrating its affinity and selectivity for the DP1 receptor. patsnap.com

Comparative Binding to Human DP1 and TP Receptors

This compound exhibits potent binding affinity for the human DP1 receptor. Comparative studies have shown that this compound has significantly higher affinity for the human DP1 receptor compared to the thromboxane (B8750289) (TP) receptor. For instance, reported Ki values indicate a much lower concentration of this compound is required to inhibit binding at DP1 sites than at TP receptor sites.

| Receptor Type (Human) | Ki (nM) |

| DP1 | 1.6 caymanchem.com |

| TP | 24.2 |

Selectivity Profile Against Thromboxane, Prostacyclin, and PGE2 EP2 Receptors

Beyond TP receptors, this compound has demonstrated a notable selectivity profile against other prostanoid receptors, including those for prostacyclin (IP) and prostaglandin (B15479496) E2 (PGE2) EP2 receptors. This compound has shown at least 20-fold selectivity for the DP1 receptor over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2. caymanchem.com This selectivity is crucial for targeting specific pathways mediated by PGD2 through DP1 without significantly affecting responses mediated by other prostanoids.

pKi Values for Human DP1 Receptors

The pKi value is a measure of the negative logarithm of the equilibrium dissociation constant (Ki), providing an indicator of ligand binding affinity. Higher pKi values correspond to higher binding affinity. This compound has been reported to have a high affinity for the DP1 receptor, with a pKi value of 8.8. researchgate.net

| Receptor Type (Human) | pKi |

| DP1 | 8.8 researchgate.net |

Functional Antagonism of Prostaglandin D2-Mediated Cellular Responses

This compound functions as an antagonist of the DP1 receptor, meaning it blocks the effects of PGD2 binding to this receptor. This antagonism has been demonstrated in various cellular contexts, affecting downstream signaling pathways and gene expression.

Inhibition of Cyclic AMP (cAMP) Formation

The DP1 receptor is coupled to Gαs proteins, and its activation by PGD2 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.govderangedphysiology.comnih.govresearchgate.netreactome.org As a DP1 antagonist, this compound inhibits this PGD2-mediated increase in cAMP formation. This inhibition is a key mechanism by which this compound counteracts the cellular responses triggered by DP1 activation. plos.org

Modulation of MUC5B Gene Expression in Human Nasal Epithelial Cells

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly as an antagonist of prostaglandin D₂ (PGD₂) receptors. Research has focused on its potential therapeutic applications, primarily in the context of allergic diseases. google.comgoogle.com this compound is identified as a potent and orally bioactive antagonist of the prostaglandin D₂ (PGD₂) receptor DP1, with reported Ki values of 1.6 nM for human DP1 receptors. It also shows activity at TP receptors, with a Ki value of 24.2 nM.

Impact on Extracellular Signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) Activation and cAMP Response Element-Binding Protein (CREB) Phosphorylation Research into the mechanisms by which PGD₂ induces mucin gene expression in airway epithelial cells has provided insights into the impact of DP1 receptor activation on intracellular signaling pathways, including the ERK MAPK pathway and CREB phosphorylation. Studies have shown that PGD₂ increases MUC5B gene expression in human nasal epithelial cells, and this effect is inhibited by this compound, indicating that the process is mediated via the DP1 receptor.nih.gov

Activation of the ERK MAPK pathway has been implicated in PGD₂-induced MUC5B expression. Pretreatment with an ERK inhibitor has been shown to block both PGD₂-induced ERK MAPK activation and MUC5B expression. nih.gov This suggests a signaling cascade where PGD₂ activates DP1 receptors, leading to the activation of the ERK MAPK pathway, which in turn contributes to MUC5B gene expression.

Furthermore, the cAMP response element-binding protein (CREB) is a transcription factor that plays a role in the regulation of gene expression in response to various stimuli, including increases in intracellular cAMP levels and activation of MAPK pathways. nih.govreactome.orgcaltech.edu PGD₂ stimulation has been shown to cause an increase in intracellular cAMP levels. nih.gov CREB phosphorylation at serine 133 is a key event for its transcriptional activity and can be mediated by various kinases, including PKA (activated by cAMP) and components of the MAPK pathway like ERK and RSK1. nih.govreactome.orgcaltech.edumdpi.com

Studies investigating PGD₂-induced MUC5B expression have demonstrated that PGD₂-induced MUC5B mRNA levels are regulated by CREB. nih.gov Proximity ligation assays have shown a direct interaction between RSK1, a kinase downstream of ERK, and CREB. nih.gov This suggests a pathway where PGD₂ activates DP1, leading to ERK MAPK activation, subsequent activation of RSK1, and ultimately phosphorylation and activation of CREB, which then regulates MUC5B gene expression. nih.gov

Based on the available information, the signaling pathway appears to involve: PGD₂ → DP1 Receptor → Increased intracellular cAMP → PKA activation and/or ERK MAPK activation → RSK1 activation (downstream of ERK) → CREB phosphorylation → Regulation of MUC5B gene expression. elsevier.esnih.gov this compound, as a DP1 antagonist, interrupts this cascade at the receptor level, thereby inhibiting the downstream effects, including ERK activation and CREB-mediated gene expression induced by PGD₂. nih.gov

Preclinical Efficacy and Pharmacodynamics of S 5751 in Allergic Disease Models

Efficacy in Experimental Allergic Rhinitis Models

In experimental models of allergic rhinitis in guinea pigs, oral administration of S-5751 has shown significant inhibitory effects on both the early and late phases of allergic nasal responses. nih.govfrontiersin.org

Suppression of Early Nasal Responses (Sneezing, Mucosal Plasma Exudation, Nasal Blockage)

This compound has been shown to dramatically inhibit early nasal responses triggered by allergen exposure. These early responses include sneezing, mucosal plasma exudation, and nasal blockage. nih.govnih.gov Studies in sensitized guinea pigs demonstrated that this compound reduced antigen-induced nasal blockage and plasma exudation. nih.govnih.gov This suppression of early phase symptoms suggests a role for the DP₁ receptor in the immediate reactions following allergen challenge. nih.gov

Inhibition of Late-Phase Nasal Responses (Mucosal Plasma Exudation, Eosinophil Infiltration)

Beyond the early phase, this compound also effectively inhibits late-phase nasal responses in allergic rhinitis models. These late-phase reactions are characterized by sustained mucosal plasma exudation and the infiltration of inflammatory cells, particularly eosinophils, into the nasal mucosa. nih.govfrontiersin.org Even when administered after the resolution of early responses, this compound was found to almost completely suppress these late-phase manifestations. nih.gov This indicates that this compound's inhibitory effects extend to the cellular inflammatory processes that contribute to chronic allergic symptoms.

Attenuation of Nasal Hyperresponsiveness to Histamine (B1213489) and Thromboxane (B8750289) Mimetic U-46619

Nasal hyperresponsiveness, an exaggerated response to various stimuli, is a characteristic feature of allergic rhinitis. nih.gov In sensitized guinea pigs, this compound has been shown to attenuate nasal hyperresponsiveness induced by challenges with histamine and U-46619, a stable analog of thromboxane A₂ (TXA₂). nih.gov This suggests that this compound, by targeting the DP₁ receptor, can modulate the heightened reactivity of the nasal passages in allergic states. nih.gov

Therapeutic Effects in Experimental Allergic Asthma Models

This compound has also demonstrated therapeutic potential in experimental models of allergic asthma. frontiersin.orgnih.gov

Reduction of Bronchial Hyperresponsiveness

A key feature of asthma is bronchial hyperresponsiveness (AHR), characterized by an exaggerated narrowing of the airways in response to various stimuli. frontiersin.orgnih.gov In a sheep model of asthma, this compound treatment was shown to inhibit allergen-induced bronchial hyperresponsiveness. nih.gov This finding supports the hypothesis that DP₁ receptor inhibition may be a viable approach for managing AHR in asthma. nih.gov Additionally, studies in a rat model of OVA-induced pulmonary inflammation indicated that this compound diminished bronchial hyperresponsiveness. frontiersin.org

Inhibition of Lung Neutrophilia and Mucus Secretion

Beyond eosinophils, neutrophilia and increased mucus secretion are also significant features of airway inflammation, particularly in certain types of asthma. Prostaglandin (B15479496) D2 has been demonstrated to have effects in the airways that may contribute to asthma pathophysiology, including increased mucus production ersnet.org. While the search results highlight that a selective DP2 antagonist, TM30089, inhibited mucus cell hyperplasia in a guinea pig model nih.gov, direct detailed data on this compound's specific inhibition of lung neutrophilia and mucus secretion were not extensively detailed in the provided snippets. However, given PGD2's role in mucus production and this compound's action as a DP1 antagonist, further research would be needed to fully elucidate this compound's impact on these specific inflammatory markers.

Comparison of Action Mechanisms with Glucocorticoids on Inflammatory Cytokines (e.g., IL-1β, IL-6, CXCL1 versus IL-4, CCL11)

Allergic inflammation involves the release of a complex array of inflammatory cytokines and chemokines. Glucocorticoids, a standard treatment for allergic diseases, exert broad anti-inflammatory effects by influencing the expression of numerous genes, including those for various cytokines. The mechanism of action of this compound, as a selective DP1 antagonist, is distinct from that of glucocorticoids. This compound targets a specific receptor involved in the PGD2 signaling pathway bertin-bioreagent.comcaymanchem.comcaymanchem.com.

Prostaglandin D2, by activating DP1 and DP2 receptors, can promote inflammatory responses and the recruitment of various immune cells, including Th2 cells, eosinophils, and basophils wikipedia.org. PGD2 also plays a role in the attraction of neutrophils wikipedia.org. Inflammatory cytokines such as IL-1β and IL-6 are involved in various inflammatory processes semanticscholar.orgguidetopharmacology.orgbohrium.comresearchgate.netresearchgate.netspringermedizin.demdpi.combohrium.com. Chemokines like CXCL1 are involved in neutrophil recruitment. Cytokines such as IL-4 and chemokines like CCL11 (eotaxin) are strongly associated with Th2-mediated allergic inflammation and eosinophil recruitment wikipedia.orgciteab.comcanada.ca.

While the search results establish this compound as a DP1 antagonist impacting allergic responses, detailed comparative data on how this compound specifically modulates the production or activity of cytokines like IL-1β, IL-6, CXCL1, IL-4, or CCL11 compared to the broad effects of glucocorticoids were not available in the provided snippets. The mechanism of this compound is focused on blocking a specific prostanoid pathway initiated by PGD2 binding to DP1, which would indirectly affect downstream inflammatory cascades, potentially including the release or activity of certain cytokines and chemokines. Glucocorticoids, in contrast, directly influence gene transcription related to a wide range of inflammatory mediators.

Prevention of Allergic Airway Inflammation in Ovalbumin-Induced Asthma Models

Ovalbumin (OVA)-induced asthma models are commonly used in preclinical research to study allergic airway inflammation scilit.com. Research in a guinea pig model of allergic airway inflammation, which is often induced using antigens like ovalbumin, showed that this compound suppressed antigen-induced allergic responses, including reducing inflammatory cell infiltration into the upper and lower airways nih.goversnet.org. Furthermore, studies using ovalbumin-induced asthma models in mice have indicated that mice deficient in the DP1 receptor developed significantly decreased asthmatic responses nih.goversnet.org. This supports the concept that blocking the DP1 pathway can prevent allergic airway inflammation in such models. Although the snippets confirm this compound's efficacy in an antigen-induced guinea pig model, specific detailed findings focusing solely on this compound in ovalbumin-induced asthma models with extensive data tables were not present in the immediate search results. The cited research by Arimura et al. caymanchem.comcaymanchem.com is likely to contain more detailed information on this topic.

Anti-Allergic Activity in Experimental Conjunctivitis Models

Experimental models of conjunctivitis are used to evaluate treatments for allergic eye inflammation. Prostaglandin D2 is involved in mediating allergic responses, including those in the conjunctiva.

Blocking of PGD2-Induced Plasma Exudation in the Conjunctiva

This compound has demonstrated anti-allergic activity in experimental conjunctivitis models by blocking PGD2-induced plasma exudation in the conjunctiva. Studies have shown that orally administered this compound effectively blocks PGD2-induced plasma exudation in the conjunctiva of guinea pigs bertin-bioreagent.comcaymanchem.comcaymanchem.com. This finding highlights this compound's ability to counteract a key inflammatory response mediated by PGD2 in the context of allergic conjunctivitis. The effective dose 50 (ED50) for this effect was reported as 0.099 mg/kg bertin-bioreagent.comcaymanchem.comcaymanchem.com.

Table 1: Effect of this compound on PGD2-Induced Plasma Exudation in Guinea Pig Conjunctiva

| Effect Measured | Animal Model | Compound | Result | ED50 (mg/kg) | Citation |

| Blocking of Plasma Exudation | Guinea Pig | This compound | Inhibited PGD2-induced plasma exudation | 0.099 | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

Differentiation of Prostanoid DP1 and DP2 (CRTH2) Receptor Signaling in Allergic Responses

Prostaglandin D2 exerts its effects primarily through two distinct G protein-coupled receptors: DP1 and DP2 (also known as CRTH2) wikipedia.orgnih.govwikipedia.org. These receptors are expressed on various inflammatory cells and play roles in mediating allergic responses and lung diseases nih.govwikipedia.org. This compound has been a valuable tool in distinguishing the specific roles of DP1 and DP2 receptor signaling in allergic responses due to its selectivity for the DP1 receptor bertin-bioreagent.comcaymanchem.comcaymanchem.com.

This compound is characterized as a selective antagonist of the prostaglandin D2 receptor DP1 with a Ki of 1.6 nM, showing at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2 bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov. This selectivity allows researchers to use this compound to probe DP1-mediated effects in isolation from those mediated by DP2 or other prostanoid receptors.

Studies utilizing this compound have helped to demonstrate that DP1 receptor activation contributes to certain aspects of allergic inflammation, such as plasma exudation in the conjunctiva and inflammatory cell infiltration in the airways, as evidenced by this compound's ability to block these responses nih.govbertin-bioreagent.comcaymanchem.comcaymanchem.comersnet.org. Conversely, research with selective DP2 antagonists like TM30089 has highlighted the involvement of DP2 in other allergic phenomena, such as peribronchial eosinophilia and mucus cell hyperplasia nih.gov. The use of selective antagonists like this compound for DP1 and other compounds for DP2 has been instrumental in delineating the distinct contributions of these two PGD2 receptors to the complex pathophysiology of allergic diseases.

Table 2: Selectivity Profile of this compound

| Receptor Targeted | This compound Activity | Ki (nM) | Selectivity vs. Other Receptors | Citation |

| Prostaglandin D2 receptor DP1 | Antagonist | 1.6 | - | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

| Thromboxane receptors | Low activity | >20x lower Ki than DP1 | bertin-bioreagent.comcaymanchem.comcaymanchem.com | |

| Prostacyclin receptors | Low activity | >20x lower Ki than DP1 | bertin-bioreagent.comcaymanchem.comcaymanchem.com | |

| PGE2 receptor EP2 | Low activity | >20x lower Ki than DP1 | bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov | |

| Prostaglandin D2 receptor DP2 (CRTH2) | Used to distinguish signaling | - | - | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

Chemical Synthesis and Structure Activity Relationships Sar of S 5751

Development of 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives as Prostaglandin (B15479496) D2 Receptor Antagonists

Research into prostaglandin D2 receptor antagonists led to the synthesis of derivatives incorporating the 6,6-dimethylbicyclo[3.1.1]heptane ring system, also known as the pinane (B1207555) system. nih.govresearchgate.net This bicyclic framework served as a core structure, analogous to the prostaglandin skeleton. nih.govresearchgate.net These derivatives, including S-5751, were found to exhibit strong activity in PGD2 receptor binding and cAMP formation assays. nih.govresearchgate.net

Influence of Bicyclo[2.2.1]heptane and Pinane Ring Systems on Receptor Affinity

Initial studies explored prostaglandin D2 receptor antagonists featuring the bicyclo[2.2.1]heptane ring system. nih.govresearchgate.net Subsequent SAR studies revealed that the 6,6-dimethylbicyclo[3.1.1]heptane (pinane) system could effectively substitute for the bicyclo[2.2.1]heptane ring while maintaining or enhancing potent DP1 antagonism. researchgate.net this compound, containing the pinane system, demonstrated high affinity for the DP1 receptor with a reported pKi of 8.8. researchgate.net

Significance of Amide and Sulfonamide Moieties for DP1 Antagonism

The chemical structure of this compound includes an amide moiety linking the bicyclic core to the aromatic portion. nih.govresearchgate.net SAR studies have highlighted the importance of the linkage between the bicyclic system and the ω-aryl moiety for potent DP1 antagonism. researchgate.net While some DP1 antagonists with the bicyclo[2.2.1]heptane system featured a sulfonamide group, derivatives with the 6,6-dimethylbicyclo[3.1.1]heptane ring system, such as this compound, were developed with an amide linkage. nih.govresearchgate.net Both carbonylamino (amide) and sulphonylamino (sulfonamide) linkages to the ω-aryl moiety were found to be required for potent DP1 antagonism in different series of compounds. researchgate.net

This compound exhibits high affinity for the DP1 receptor (pKi = 8.8) and shows selectivity over other prostanoid receptors, including thromboxane (B8750289) and prostacyclin receptors, as well as the PGE2 receptor EP2. caymanchem.comresearchgate.net Specifically, its Ki values were reported as 1.6 nM for human DP1 and 24.2 nM for thromboxane (TP) receptors. This indicates at least 20-fold selectivity for DP1 over TP receptors. caymanchem.com

Here is a summary of the receptor binding data for this compound:

| Receptor | Affinity (Ki) | Selectivity vs. DP1 | Source |

| Human DP1 | 1.6 nM | - | |

| TP | 24.2 nM | > 20-fold lower affinity | |

| Thromboxane receptor | > 20-fold lower affinity | > 20-fold lower affinity | caymanchem.com |

| Prostacyclin receptor | > 20-fold lower affinity | > 20-fold lower affinity | caymanchem.com |

| PGE2 receptor EP2 | > 20-fold lower affinity | > 20-fold lower affinity | caymanchem.com |

This compound also inhibits PGD2-induced cAMP generation in platelet-rich plasma with an IC50 of 0.12 μM. medchemexpress.com

Table 1: Receptor Binding and Functional Activity of this compound

| Assay Type | Target | Value | Unit | Source |

| Binding Affinity (Ki) | Human DP1 Receptor | 1.6 | nM | |

| Binding Affinity (Ki) | TP Receptor | 24.2 | nM | |

| Binding Affinity (pKi) | DP1 Receptor | 8.8 | - | researchgate.net |

| Functional Assay (IC50) | PGD2-induced cAMP generation in platelet-rich plasma | 0.12 | μM | medchemexpress.com |

Research and Development Trajectory of S 5751

Early Drug Discovery and Lead Optimization

The early stages of drug discovery for S-5751 focused on identifying and optimizing lead compounds that could effectively antagonize the prostaglandin (B15479496) D2 receptor. Prostaglandin D2 is a key mediator in various biological processes, including allergic inflammation and bronchoconstriction, making its receptors (primarily DP1 and DP2) attractive targets for therapeutic intervention in conditions like asthma and allergic rhinitis. ersnet.org

This compound is described as an orally active prostaglandin DP receptor antagonist. medchemexpress.com Research aimed to identify compounds with potent and selective activity against the target receptor while possessing favorable pharmacological properties. Lead optimization involved refining the chemical structure of initial hits to enhance their potency, selectivity, and pharmacokinetic profile. danaher.combiobide.comupmbiomedicals.com

One related compound, Laropiprant (also known as MK-0524), is a selective DP1 receptor antagonist that was developed by Merck & Co. wikipedia.orgnih.govnih.gov While Laropiprant was developed for reducing niacin-induced flushing by targeting DP1 receptors involved in vasodilation, its development highlights the broader interest in targeting PGD2 pathways. wikipedia.org this compound was identified as a potent and orally bioactive antagonist of the prostaglandin D2 receptor DP1, with reported Ki values of 1.6 nM for human DP and 24.2 nM for TP receptors. In vitro studies showed that this compound inhibited cAMP generation in platelet-rich plasma induced by PGD2 with an IC50 of 0.12 μM. medchemexpress.com

Preclinical Development and Efficacy Demonstrations in Animal Models

Preclinical development of this compound involved evaluating its pharmacological activity and efficacy in various animal models to predict its potential therapeutic effects in humans. texilajournal.comnih.govpubpub.org These studies are crucial for understanding a drug candidate's behavior in a living system before progressing to human trials. texilajournal.comnih.gov

This compound demonstrated anti-inflammatory activity in preclinical settings. medchemexpress.com Studies in sensitized guinea pigs showed that this compound, a prostanoid DP receptor antagonist, inhibited not only PGD2-induced nasal blockage but also nasal hyperresponsiveness to histamine (B1213489) and U-46619. The compound significantly suppressed the marked increase in intranasal pressure caused by the combined exposure of the nasal cavity of guinea pigs to an aerosol of PGD2 with histamine or U-46619 at sub-threshold concentrations.

Another related DP1 antagonist, MK-0524 (Laropiprant), was shown to block niacin-induced vasodilation in a mouse model by 80% at a dose of 0.1 mg/kg intravenously. Pharmacokinetic studies of MK-0524 were conducted in rats, dogs, and monkeys, showing rapid absorption after oral dosing. nih.govtandfonline.com Absolute oral bioavailability values were reported as 50% in rats, 70% in dogs, and 8% in monkeys. nih.govtandfonline.com While these specific pharmacokinetic data pertain to MK-0524, they illustrate the type of preclinical assessments performed for DP1 antagonists like this compound to understand their absorption, distribution, metabolism, and excretion in different species.

A study involving a PGD2 receptor antagonist, described as modifying experimental asthma in sheep, further supports the preclinical investigation of this class of compounds for respiratory conditions. researchgate.net

Progression and Discontinuation of Clinical Development for Asthma by Shionogi

Following promising preclinical results, this compound progressed into clinical development for the treatment of asthma. Shionogi was the originator of this compound and advanced the compound through clinical trials. springer.com

At one point, this compound was in Phase II trials in the U.S. and Phase I studies in Japan for asthma and allergic rhinitis. portico.org However, the clinical development of this compound for asthma was subsequently discontinued (B1498344). springer.com According to information from November 2006, this compound was discontinued in Phase I for asthma in Japan (oral administration) and in Phase II for asthma in Europe and the USA (oral administration). springer.com

The discontinuation of a drug candidate during clinical development can occur for various reasons, including lack of efficacy, strategic portfolio decisions, or identification of more promising candidates. While the specific reasons for Shionogi's decision to discontinue this compound for asthma are not detailed in the provided information, the discontinuation across multiple Phase I and Phase II trials indicates a halt in its further investigation for this indication by the company. springer.com

Strategic Decisions and Exploration of Backup Compounds in the Prostaglandin D2 Antagonist Program

Pharmaceutical companies often maintain a portfolio of drug candidates and make strategic decisions regarding their progression based on scientific data, market potential, and resource allocation. In the context of Shionogi's prostaglandin D2 antagonist program, the discontinuation of this compound for asthma appears to have been accompanied by strategic decisions related to backup compounds.

Shionogi's R&D updates indicate that following the discontinuation of this compound development, a backup compound in the prostaglandin D2 antagonist program was in progress. shionogi.com By March 2007, it was reported that the development of this compound (Prostaglandin D2 receptor antagonist) was discontinued, and a backup compound was in progress. shionogi.com By March 2008, a compound designated as S-555739 was identified as a backup compound for this compound. shionogi.com S-555739 was described as an orally active prostaglandin D2 receptor antagonist with more potent receptor antagonist activity and a good pharmacokinetic profile compared to this compound. shionogi.com Its initial target indication was allergic rhinitis, and it was in a Phase I single-dose study at that time. shionogi.com Preclinical characteristics of S-555739 included a more suppressive effect against nasal congestion than existing anti-allergy drugs, effectiveness with once-daily dosing, and a good safety profile. shionogi.com

This strategic shift demonstrates Shionogi's continued interest in targeting the PGD2 pathway despite the discontinuation of this compound, with efforts redirected towards developing a potentially improved backup compound for related allergic conditions.

Data Tables

While detailed quantitative data for this compound's preclinical efficacy in animal models is not extensively provided across the search results in a format suitable for a comprehensive data table, the following summarizes key in vitro and preclinical findings mentioned:

| Study Type | Model/System | Finding | Citation |

| In vitro | Platelet-rich plasma | Inhibited cAMP generation induced by PGD2 (IC50 0.12 μM) | medchemexpress.com |

| Preclinical Efficacy | Sensitized guinea pigs | Inhibited PGD2-induced nasal blockage | |

| Preclinical Efficacy | Sensitized guinea pigs | Inhibited nasal hyperresponsiveness to histamine and U-46619 | |

| Preclinical Activity | General | Demonstrated anti-inflammatory activity | medchemexpress.com |

Note: Specific dose-response data or detailed statistical significance values from animal studies were not consistently available across the provided snippets to construct more detailed efficacy tables.

常见问题

Q. What is the pharmacological mechanism of S-5751, and how does its DP1 receptor antagonism compare to other compounds like laropiprant?

Q. What experimental models are validated for assessing this compound’s efficacy in respiratory studies?

The Ascaris suum-induced asthma model in sheep is a well-documented preclinical system for evaluating this compound. Researchers should prioritize models that replicate Th2-mediated inflammation and bronchoconstriction. Key parameters include airway hyperresponsiveness (AHR) measurements, eosinophil counts, and cytokine profiling (e.g., IL-4, IL-13). Ensure model reproducibility by standardizing parasite extract preparation and dosing schedules .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound across studies be systematically analyzed?

Contradictions may arise from variability in model systems (e.g., species differences in DP1 receptor expression) or dosage protocols. To resolve these:

- Conduct meta-analysis of existing data to identify trends (e.g., efficacy in sheep vs. rodents).

- Use principal contradiction analysis to isolate dominant factors (e.g., receptor selectivity vs. pharmacokinetic variability) .

- Validate findings through dose-response curves and knockout models (e.g., DP1 receptor-deficient animals) .

Q. What methodologies ensure selectivity of this compound for DP1 receptors in binding assays?

To confirm selectivity:

- Perform radioligand displacement assays against related prostanoid receptors (EP2, FP, TP).

- Use CRISPR/Cas9-modified cell lines lacking DP1 receptors to rule off-target effects.

- Cross-validate with functional assays (e.g., cAMP inhibition in DP1-transfected cells). Report selectivity ratios (IC50 values) and cite standardized protocols from pharmacological classifications .

Q. How should researchers design dose-escalation studies for this compound in novel animal models?

- Start with allometric scaling from established doses (e.g., 30 mg/kg in sheep) adjusted to species-specific metabolic rates.

- Incorporate toxicokinetic endpoints (e.g., liver enzyme levels, renal function) to identify safety thresholds.

- Use adaptive trial designs to modify dosing based on interim analyses of efficacy and toxicity .

Methodological Best Practices

Q. What steps enhance reproducibility in this compound experiments?

- Document detailed protocols for compound preparation (e.g., solvent, storage conditions).

- Share raw data (e.g., AHR measurements, histopathology images) in supplementary materials.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. How can computational modeling predict this compound’s interactions with DP1 receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。